DSR-6434

Vue d'ensemble

Description

DSR 6434 est un agoniste puissant et sélectif du récepteur Toll-like 7 (TLR7). Il a montré des effets antitumoraux significatifs dans des études in vitro et in vivo. Le composé est connu pour sa capacité à activer les cellules effectrices immunitaires et à améliorer l'efficacité de la radiothérapie dans le traitement du cancer .

Applications De Recherche Scientifique

DSR 6434 has a wide range of scientific research applications:

Cancer Research: It has been shown to suppress metastasis and enhance the efficacy of radiation therapy in models of colorectal carcinoma

Immunology: DSR 6434 activates several immune effector cells, making it a valuable tool for studying immune responses

Drug Development: The compound is used in the development of new immunotherapeutic agents due to its potent activation of TLR7

Mécanisme D'action

Target of Action

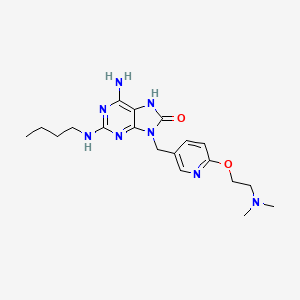

DSR-6434, also known as 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one, is a potent and selective Toll-like receptor 7 (TLR7) agonist . TLR7 is an intracellular receptor expressed on the membrane of endosomes . It plays a crucial role in the innate immune system by recognizing single-stranded RNA in endosomes, which are often produced by viruses .

Mode of Action

This compound interacts with TLR7, leading to its activation . The binding of this compound to TLR7 triggers a cascade of immune responses, including the activation of NF-κB, a protein complex that controls the transcription of DNA . This interaction leads to the potent activation of innate immunity and the generation of anti-tumor immune responses .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability and efficacy. Systemic administration of this compound leads to potent activation of innate immunity . . For instance, weekly administration of this compound has been shown to significantly reduce tumor burden, whereas twice-weekly administration led to the induction of TLR tolerance, thereby reducing its anti-tumor efficacy .

Result of Action

The activation of TLR7 by this compound leads to a series of immune responses that culminate in anti-tumor effects . In a preclinical model of renal cell cancer, systemic administration of this compound resulted in a significant anti-tumor response . The induction of tlr tolerance through frequent administration can limit these anti-tumor effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dose and frequency of administration can impact the compound’s efficacy . Furthermore, the compound’s interaction with its environment at the molecular level, such as its interaction with TLR7, can be influenced by factors like the presence of other molecules and the physiological state of the cells .

Analyse Biochimique

Biochemical Properties

DSR-6434 plays a crucial role in biochemical reactions by acting as a TLR7 agonist. It interacts specifically with TLR7, a protein that is part of the innate immune system. The binding of this compound to TLR7 leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines . This interaction is highly selective, as this compound does not activate the structurally similar TLR8 or TLR9 .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces the activation of T and B lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells . This activation enhances the immune response against tumors. Additionally, this compound influences cell signaling pathways by promoting the production of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) . These cytokines play a pivotal role in modulating immune responses and enhancing antitumor activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to TLR7, which is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells . Upon binding, this compound triggers a signaling cascade that leads to the activation of NF-κB and the production of type I interferons . This activation results in the upregulation of genes involved in immune responses, thereby enhancing the body’s ability to combat tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its activity over extended periods when stored appropriately . Repeated administration of this compound can lead to TLR tolerance, a state of hyporesponsiveness to subsequent doses . This tolerance can be mitigated by adjusting the dosing schedule, ensuring that the compound remains effective over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses (0.1 mg/kg), this compound significantly inhibits tumor metastasis and enhances the antitumor effects of ionizing radiation . Higher doses (up to 1 mg/kg) are well-tolerated and do not induce significant toxicity . Excessively frequent dosing can lead to TLR tolerance and reduced efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that include the activation of TLR7 and subsequent signaling cascades . The compound’s interaction with TLR7 leads to the production of cytokines and the activation of immune effector cells . These pathways are crucial for the compound’s antitumor effects and its ability to modulate immune responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through the bloodstream following intravenous administration . The compound interacts with TLR7-expressing cells, including pDCs and B cells, and accumulates in these cells to exert its effects . The distribution of this compound is influenced by its solubility and stability in biological fluids .

Subcellular Localization

This compound is localized primarily in the endosomes of TLR7-expressing cells . This subcellular localization is essential for its activity, as TLR7 is an endosomal receptor. The compound’s ability to reach and activate TLR7 within endosomes is critical for its immunomodulatory and antitumor effects .

Méthodes De Préparation

La voie de synthèse de DSR 6434 implique la préparation de la 6-amino-2-(butylamino)-9-[(6-[2-(diméthylamino)éthoxy]-3-pyridinyl)méthyl]-7,9-dihydro-8H-purin-8-one. Les conditions réactionnelles incluent généralement l'utilisation de diméthylsulfoxyde (DMSO) comme solvant, avec une assistance ultrasonique pour améliorer la solubilité . Les méthodes de production industrielle de DSR 6434 ne sont pas largement documentées, mais le composé est disponible à des fins de recherche auprès de divers fournisseurs .

Analyse Des Réactions Chimiques

DSR 6434 subit principalement des réactions de liaison avec le récepteur Toll-like 7. La liaison de DSR 6434 à TLR7 entraîne l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), qui stimule à son tour les réponses immunitaires . Le composé ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions normales. Le principal produit formé à partir de sa réaction avec TLR7 est le complexe de récepteur activé, qui déclenche les voies de signalisation immunitaire en aval .

Applications de la recherche scientifique

DSR 6434 a un large éventail d'applications de recherche scientifique :

Recherche sur le cancer : Il a été démontré qu'il supprimait les métastases et améliorait l'efficacité de la radiothérapie dans des modèles de carcinome colorectal

Immunologie : DSR 6434 active plusieurs cellules effectrices immunitaires, ce qui en fait un outil précieux pour l'étude des réponses immunitaires

Développement de médicaments : Le composé est utilisé dans le développement de nouveaux agents immunothérapeutiques en raison de son activation puissante de TLR7

Mécanisme d'action

DSR 6434 exerce ses effets en se liant au récepteur Toll-like 7. Cette liaison entraîne l'activation de NF-κB, qui stimule la production de cytokines et d'autres médiateurs immunitaires . Les cibles moléculaires impliquées incluent TLR7 et les molécules de signalisation en aval telles que NF-κB .

Comparaison Avec Des Composés Similaires

DSR 6434 est unique par sa grande sélectivité et sa puissance pour TLR7. Des composés similaires incluent :

Telratolimod (MEDI9197) : Un autre agoniste de TLR7/8 avec une activité antitumorale.

CL264 : Un agoniste sélectif de TLR7 utilisé dans des études sur les signaux immunitaires innés.

Motolimod (VTX-378) : Un agoniste spécifique de TLR8 avec des effets immunomodulateurs significatifs.

DSR 6434 se distingue par ses forts effets antitumoraux et sa grande solubilité dans l'eau, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZHESNDOMBSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059070-10-8 | |

| Record name | DSR-6434 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DSR-6434 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DSR-6434?

A1: this compound is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].

Q2: What is the impact of this compound administration on the tumor microenvironment?

A2: Studies have shown that this compound administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, this compound treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].

Q3: What challenges are associated with the systemic administration of this compound and other TLR7 agonists?

A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].

Q4: How does the dosing schedule of this compound impact its anti-tumor activity?

A4: Research indicates that frequent this compound administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.

Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to this compound?

A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after this compound administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].

Q6: Has this compound shown efficacy in combination with other cancer therapies?

A6: Yes, research indicates that this compound can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].

Q7: What are the potential advantages of this compound compared to other TLR7 agonists?

A7: While direct comparisons are limited in the provided literature, this compound exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, this compound induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.